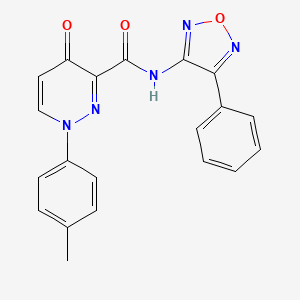
2-(2,6-dimethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylphenoxy group and two furan-2-ylmethyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,6-dimethylphenol, is reacted with an appropriate acylating agent to form 2,6-dimethylphenoxyacetyl chloride.
Nucleophilic Substitution: The phenoxyacetyl chloride is then reacted with N,N-bis(furan-2-ylmethyl)amine under basic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The phenoxy and furan groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furanones, phenoxyquinones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted phenoxy or furan compounds.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2,6-dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The furan and phenoxy groups play a crucial role in binding to the active sites of these targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-benzyl-2-(2,6-dimethylphenoxy)-N-[(3R,4S)-4-{[isobutyl(phenylsulfonyl)amino]methyl}pyrrolidin-3-yl]methyl]acetamide .
- **2-(2,6-dimethylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide .
Uniqueness
2-(2,6-Dimethylphenoxy)-N,N-bis[(furan-2-yl)methyl]acetamide is unique due to its dual furan-2-ylmethyl groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N,N-bis(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H21NO4/c1-15-6-3-7-16(2)20(15)25-14-19(22)21(12-17-8-4-10-23-17)13-18-9-5-11-24-18/h3-11H,12-14H2,1-2H3 |
InChI Key |
PZWQQPSLEJLPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N(CC2=CC=CO2)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11391836.png)

![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11391845.png)
![3-(3-methoxybenzyl)-10-methyl-6-phenyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11391849.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11391851.png)

![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-3-propylurea](/img/structure/B11391862.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11391864.png)
![3-(2-chlorobenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11391865.png)
![6-isopropyl-3-(4-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391872.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]propanamide](/img/structure/B11391873.png)
![Diethyl [5-(benzylamino)-2-(diphenylmethyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11391890.png)
![8-(3-bromophenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11391898.png)
![N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11391901.png)
